N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(phenylcarbamoylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(20-12-11-14-7-3-1-4-8-14)16-13-26-19(22-16)23-18(25)21-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPTHKRHGJVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide typically involves the reaction of phenethylamine with 2-(3-phenylureido)thiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Halogens, amines, thiols; reactions are conducted in polar solvents like DMF or DMSO, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups .
Scientific Research Applications
N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing novel thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: Explored for its anticancer potential, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The phenylureido group in the target compound distinguishes it from analogues with azide (e.g., Compounds 29, 34) or halogenated pyrazole (e.g., 7d) substituents. These groups modulate electronic properties and target selectivity. For instance, azide-containing compounds (–2) may serve as click chemistry precursors but show variable purity (31–98%) , while halogenated derivatives () exhibit insecticidal activity due to enhanced electrophilicity .
- Compared to TR (), which incorporates a ribose moiety for nucleoside mimicry, the phenethyl group in the target compound likely reduces water solubility but improves blood-brain barrier penetration.
Biological Activity :
- TR () inhibits IMP dehydrogenase, reducing guanine nucleotides and halting DNA/RNA synthesis (IC50: 4–8 μM for DNA/RNA synthesis in leukemia cells) . In contrast, CYP3A4 inhibitors like 13e () feature bulky trimethoxyphenyl groups that enhance hydrophobic interactions with cytochrome P450 enzymes .
- Antitumor thiazoles () often include aromatic or heteroaromatic substituents (e.g., tiazofurin’s ribose moiety) to mimic nucleotides, whereas the target compound’s phenylureido group may target kinases or proteases .
Synthetic Methods :
- The target compound’s synthesis likely parallels –2, involving coupling of thiazole-carboxylic acid derivatives with amines (e.g., phenethylamine) using reagents like EDCI/HOBt . However, highlights the use of phenyl isocyanate to introduce ureido groups, a method applicable to the target compound’s synthesis .
Pharmacological and Mechanistic Insights
- Metabolism and Stability : Compounds with azide or ester groups (–4) may exhibit metabolic instability due to reactive intermediates, whereas the target compound’s amide and ureido groups are more resistant to hydrolysis.
- Potency vs. The phenethyl group in the target compound could improve selectivity for non-nucleotide targets (e.g., kinases) .
Biological Activity
N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The specific substitution pattern of the thiazole and the presence of the phenylureido group are critical for its biological efficacy.
This compound interacts with various molecular targets, influencing biological pathways. Its mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or proteases.
- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling.
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
Anticancer Activity
Research has indicated that derivatives of thiazole compounds exhibit anticancer properties. For instance, a study evaluated a series of phenylthiazole derivatives against various cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). The results demonstrated varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | SKNMC | 148.26 |
| 2e | Hep-G2 | 187.66 |
| Doxorubicin | MCF-7 | >1000 |
These results suggest that while some derivatives show promise, further structural modifications are necessary to enhance potency against resistant cancer cell lines .
Antifungal Activity
In vitro studies have shown that certain thiazole derivatives possess antifungal properties. For example, compounds 2d and 2e demonstrated activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungals like ketoconazole .
Case Studies
- Anticancer Efficacy : A study synthesized several phenylthiazole derivatives and assessed their anticancer activity using MTT assays. The most effective compounds were those with electronegative substituents at the para position of the phenyl moiety, enhancing their interaction with cellular targets .
- Antifungal Efficacy : Another investigation focused on the antifungal activity of thiazole derivatives against Candida species. Compounds were tested using modified EUCAST protocols, revealing significant inhibition at low concentrations .
Pharmacokinetic Properties
The ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of this compound are crucial for its therapeutic potential. Studies indicate that favorable lipophilicity enhances its ability to penetrate cell membranes and reach intracellular targets effectively .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by functionalization with ureido and phenethyl groups. Critical steps include:
- Amide bond formation : Use of polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like triethylamine to facilitate coupling .
- Reaction optimization : Parameters such as temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and reaction time (12–24 hours) are adjusted to improve yield (typically 60–85%) and purity (>95%) .
- Purification : Column chromatography or recrystallization ensures high purity, confirmed by HPLC .
Q. Example Reaction Conditions Table
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Amidation | DMF | Triethylamine | 70 | 75 | 98 |
| Cyclization | Acetonitrile | None | 80 | 68 | 95 |
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation :
- 1H/13C NMR : Confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 7.8 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 367.43) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) achieves >98% purity .
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points (e.g., 147–149°C) .
Q. How is the compound screened for biological activity in early-stage research?
- In vitro assays :
- Enzyme inhibition : Dose-response curves for kinases (e.g., p38 MAPK) using fluorescence-based assays (IC50 values in µM range) .
- Cell viability : MTT assays on cancer cell lines (e.g., IC50 = 10–50 µM in HeLa or MCF-7) .
- Binding affinity : Surface plasmon resonance (SPR) for target validation (KD values < 1 µM) .
Advanced Research Questions
Q. How can contradictory data in biological assays be resolved?
Contradictions (e.g., variable IC50 across cell lines) require:
- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) .
- Off-target profiling : Use kinase selectivity panels (e.g., 100+ kinases) to identify non-specific binding .
- Metabolic stability testing : Liver microsome assays to rule out rapid degradation masking activity .
Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?
- Structural modifications :
- Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenethyl moiety to enhance aqueous solubility .
- Replace phenylurea with heteroarylurea to reduce logP (target < 3) .
- Formulation : Use cyclodextrin complexes or nanoemulsions to improve oral absorption .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Co-crystallization with target enzymes (e.g., C-RAF kinase) reveals binding modes .
- Molecular dynamics simulations : Predict binding stability and residence time (e.g., >50 ns trajectories) .
- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX/BCL-2) .
Q. What methodologies address synthetic challenges in scaling up production?
- Flow chemistry : Continuous synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield .
- Automated purification : Flash chromatography systems with UV-guided fraction collection ensure reproducibility .
- Quality control : In-line PAT (Process Analytical Technology) monitors critical parameters (e.g., pH, temp) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
